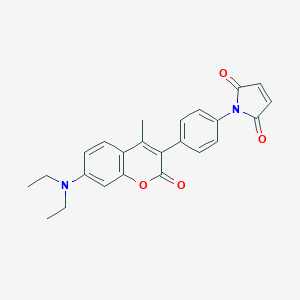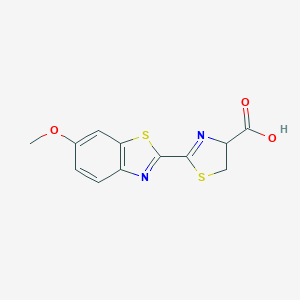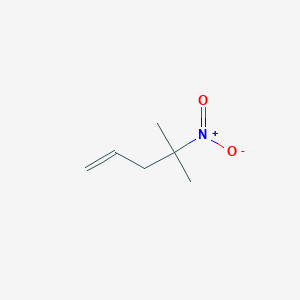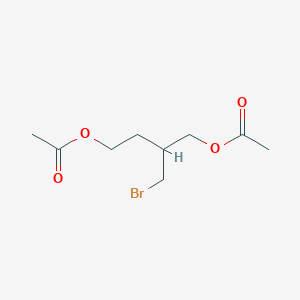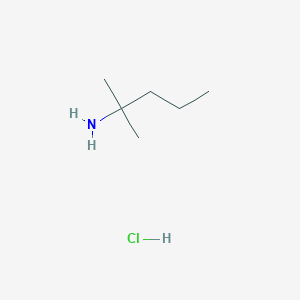
Bis-(acide diéthylthiobarbiturique)-1,3 triméthine oxonol
Vue d'ensemble
Description
Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol is a class of synthetic dyes that are structurally related to barbituric acid derivatives. These compounds are characterized by their ability to exhibit large Stokes shifts, which is the difference between the wavelengths of absorption and fluorescence emission. This property makes them particularly useful for applications such as fluorescent visualizers in intracellular imaging .
Synthesis Analysis
The synthesis of related bis(1,3-dimethylbarbituric acid)trimethine oxonol dyes involves a 3-step procedure that starts with the condensation of 1,3-dimethylbarbituric acid with preformed vinamidinium salts. This process is promoted by triethylamine, indicating that the synthesis can be carried out efficiently with the use of simple reagents and conditions .
Molecular Structure Analysis
The molecular structures of these dyes have been confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectral data. The optimized geometries calculated using density functional theory (DFT) suggest that these dyes prefer planar cis and trans configurations, depending on the substituents present on the molecule. For instance, pyridinium/quinolinium substituted dyes favor a planar cis configuration, while bromine substituted dyes prefer a trans configuration .
Chemical Reactions Analysis
The related compound 1,3-dimethyl-5-bis(thiomethyl)methylenebarbituric acid can undergo various chemical reactions. For example, it reacts with aqueous ammonia to yield an amino derivative, and with benzylamine, it can replace the thiomethyl substituent to form a benzylamino derivative. Additionally, treatment with methanesulfonic acid results in the formation of a sulfonate salt. These reactions demonstrate the reactivity of the barbituric acid core and its potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(1,3-dimethylbarbituric acid)trimethine oxonol dyes are notable for their large Stokes shifts, with absorption and fluorescence emission maxima ranging from 467–480 nm and 531–712 nm, respectively. The photophysical properties of these dyes have been studied in various organic solvents, confirming the presence of intramolecular charge transfer (ICT) phenomena. The large Stokes shifts are attributed to the rotation of bulky substituents during the relaxation process in the excited state, as suggested by time-dependent DFT (TD-DFT) calculations .
Applications De Recherche Scientifique
Surveillance du potentiel de la membrane cellulaire
DiSBAC2(3) est une sonde sensible au potentiel à réponse lente qui peut pénétrer dans les cellules dépolarisées et se lier aux protéines ou membranes intracellulaires . Cette liaison entraîne une fluorescence accrue et un décalage spectral vers le rouge, permettant aux chercheurs de surveiller les changements de potentiel de la membrane cellulaire. Les changements de fluorescence de la sonde sont d'environ 1 % par mV, ce qui fournit une mesure sensible de l'activité cellulaire .
Dépistage des canaux ioniques
Grâce à sa solubilité dans l'eau, sa stabilité et sa facilité de chargement, DiSBAC2(3) est couramment utilisé dans les applications de dépistage des canaux ioniques . Il reste dans le milieu extracellulaire et répond aux changements de tension avec un temps de réponse d'environ 500 ms, ce qui le rend adapté au criblage à haut débit de composés qui modulent les canaux ioniques .
Recherche neurologique
Dans les études neurologiques, DiSBAC2(3) aide à l'investigation de la dynamique du potentiel de la membrane dans les neurones. Il aide à comprendre les mécanismes de signalisation rapides nécessaires au fonctionnement neuronal et à la première ligne de défense contre les micro-organismes .
Études pharmacologiques
Les chercheurs utilisent DiSBAC2(3) pour évaluer les effets des agents pharmacologiques sur le potentiel de la membrane cellulaire. Ceci est particulièrement pertinent dans le développement de médicaments ciblant les cellules excitables, comme les cellules musculaires et les neurones, où les changements rapides du potentiel de la membrane sont essentiels .
Analyse de la réponse au stress cellulaire
DiSBAC2(3) peut être utilisé pour étudier la réponse cellulaire à divers facteurs de stress, tels que le choc thermique ou l'exposition aux produits chimiques. En surveillant les changements de potentiel de la membrane, les chercheurs peuvent déduire les changements ioniques et les réponses au stress au niveau cellulaire .
Biologie tumorale
Dans la recherche sur le cancer, DiSBAC2(3) aide à comprendre le rôle du potentiel de la membrane dans le comportement des cellules tumorales. Les changements de potentiel de la membrane peuvent influencer des processus tels que la libération du facteur de nécrose tumorale, qui est important dans la réponse immunitaire au cancer .
Mécanisme D'action
The slow-response potential-sensitive probe, DiSBAC2(3), can enter depolarized cells where it binds to intracellular proteins or membranes and exhibits enhanced fluorescence and a red spectral shift . Increased depolarization results in additional influx of the anionic dye and an increase in fluorescence . Conversely, hyperpolarization is indicated by a decrease in fluorescence .
Propriétés
IUPAC Name |
5-[(E)-3-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c1-5-20-14(24)12(15(25)21(6-2)18(20)28)10-9-11-13-16(26)22(7-3)19(29)23(8-4)17(13)27/h9-12H,5-8H2,1-4H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYNRXFXHKIGLT-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(C(=O)N(C1=S)CC)C=CC=C2C(=O)N(C(=S)N(C2=O)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C(C(=O)N(C1=S)CC)/C=C/C=C2C(=O)N(C(=S)N(C2=O)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
47623-98-3 | |
| Record name | 5-[2-allylidene-3-(1,3-diethylhexahydro-4,6-dioxo-2-thioxopyrimidin-5-yl)]-1,3-diethyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(1,3-DIETHYLTHIOBARBITURIC ACID)TRIMETHINE OXONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V8VKV2UJX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




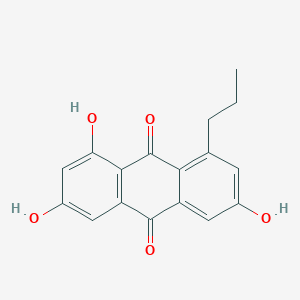

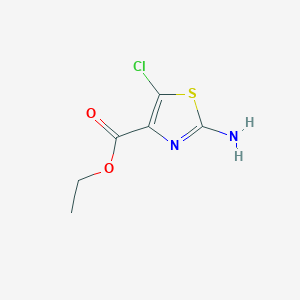

![Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-](/img/structure/B149279.png)
